molecular formula C10H15NO2S B1662098 2-(4-Methylthiazol-5-yl)ethyl butyrate CAS No. 94159-31-6

2-(4-Methylthiazol-5-yl)ethyl butyrate

Cat. No. B1662098
CAS RN: 94159-31-6
M. Wt: 213.3 g/mol
InChI Key: GDRZNYCKSKHESZ-UHFFFAOYSA-N
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Description

2-(4-Methylthiazol-5-yl)ethyl butyrate is a chemical compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 . It is a colorless to yellow liquid with a roasted, nutty aroma .


Synthesis Analysis

The synthesis of 2-(4-Methylthiazol-5-yl)ethyl butyrate generally involves an esterification reaction. First, 2-mercaptoethanol reacts with 4-methyl-5-thiazolealdehyde to produce 4-methyl-5-thiazoleethanol. Then, the resulting 4-methyl-5-thiazoleethanol reacts with butyric anhydride to form the final product, 2-(4-Methylthiazol-5-yl)ethyl butyrate .


Molecular Structure Analysis

The molecular structure of 2-(4-Methylthiazol-5-yl)ethyl butyrate consists of a butyrate ester linked to a 4-methylthiazol-5-yl group . The compound has a linear formula of C10H15NO2S .


Physical And Chemical Properties Analysis

2-(4-Methylthiazol-5-yl)ethyl butyrate has a boiling point of 307°C at 760 mmHg and a flash point of 139.5°C . It has a density of 1.118±0.06 g/cm3 and a refractive index of 1.4980 to 1.5020 . The compound has a high strength odor, described as a roasted nutty type .

Scientific Research Applications

Antimicrobial Activity

2-(4-Methylthiazol-5-yl)ethyl butyrate and its derivatives exhibit potential antimicrobial properties. For example, ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate, a related compound, has been synthesized and screened for antimicrobial activity, demonstrating effectiveness against various microbes (Mruthyunjayaswamy & Basavarajaiah, 2009).

Fungicidal Applications

Certain derivatives of 2-(4-Methylthiazol-5-yl)ethyl butyrate have shown effectiveness as fungicides. A study on 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles), which are structurally related, revealed high fungicidal activity, particularly against rice sheath blight, a significant disease affecting rice in China (Chen, Li, & Han, 2000).

Anticancer Research

Thiazole compounds, including those structurally similar to 2-(4-Methylthiazol-5-yl)ethyl butyrate, have been explored for their anticancer properties. A study on thiazole compounds found that they exhibited significant anticancer activity against breast cancer cells MCF7, highlighting the potential of these compounds in cancer treatment (Sonar et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-4-10(12)13-6-5-9-8(2)11-7-14-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRZNYCKSKHESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC1=C(N=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240862
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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URL https://comptox.epa.gov/dashboard/DTXSID40240862
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Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Roasted, nutty aroma
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1731/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1731/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.106-1.112
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1731/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(4-Methylthiazol-5-yl)ethyl butyrate

CAS RN

94159-31-6
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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Record name 2-(4-methylthiazol-5-yl)ethyl butyrate
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Record name 2-(4-METHYL-5-THIAZOLYL)ETHYL BUTANOATE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Seymore - 2022 - search.proquest.com
Rainwater dissolved organic matter (DOM) is a complex mixture of organic compounds, the composition of which remains to a large extent unknown. This is despite its central role in a …
Number of citations: 2 search.proquest.com

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